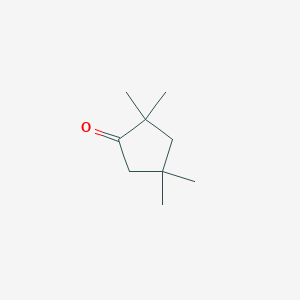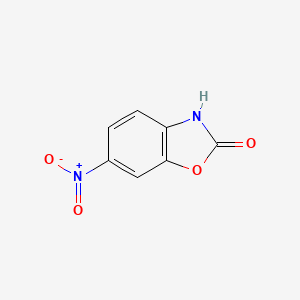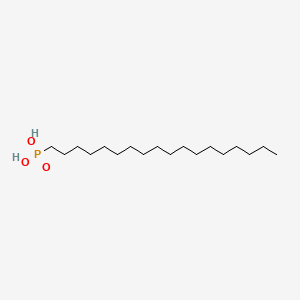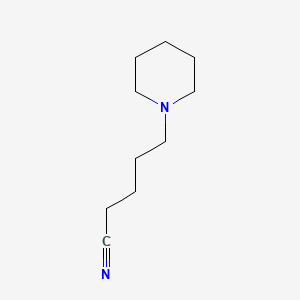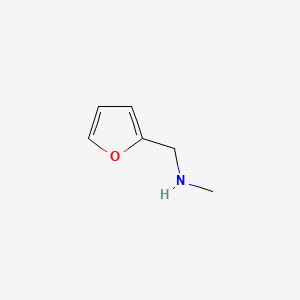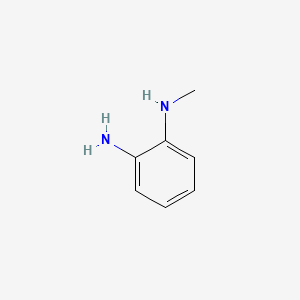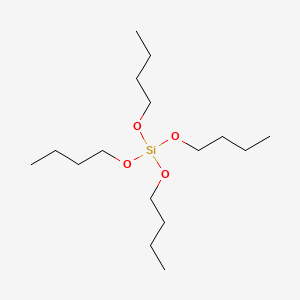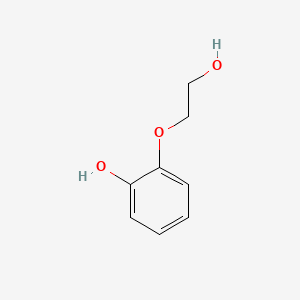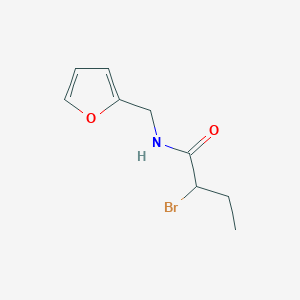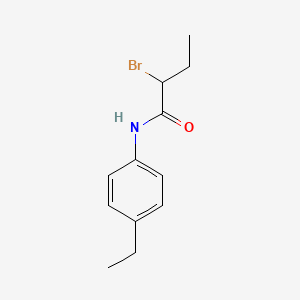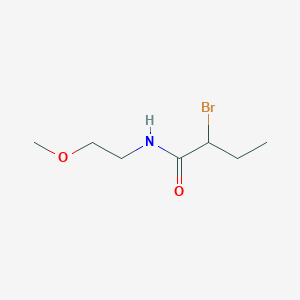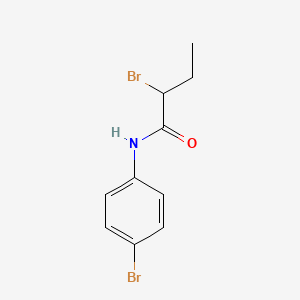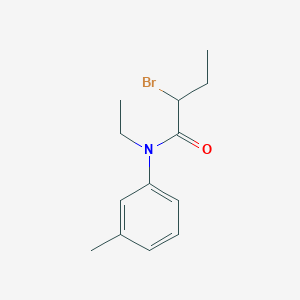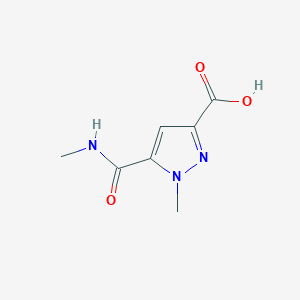
1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C7H9N3O3 . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of “1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains a carboxylic acid group and a methylcarbamoyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid” are not available, imidazole, a similar compound, is known to participate in various chemical reactions. For instance, imidazole was first synthesized by the reaction of glyoxal and formaldehyde in ammonia .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid” include a molecular weight of 236.68, a molecular formula of C7H9ClN2O3S, and a complexity of 324 .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Application Summary
This compound is utilized in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting cancer cells, microbes, and other disorders .
Methods
Synthesis often involves creating indole derivatives, which are crucial in cell biology and medicine. Techniques include transition-metal-catalyzed reactions and multicomponent reactions .
Results
The outcomes include the creation of compounds with significant biological properties, potentially leading to new treatments for various diseases .
Agriculture
Application Summary
It serves as a precursor or an intermediate in the synthesis of agrochemicals, possibly aiding in the development of new pesticides or herbicides .
Methods
Chemical synthesis pathways involving carbonylation or coupling reactions are typically employed to integrate the compound into larger, more complex molecules used in agriculture .
Results
The synthesis of new agrochemicals that can improve crop yield and resistance to pests and diseases.
Material Science
Application Summary
In material science, this compound could be involved in the creation of new polymers or coatings with unique properties, such as increased durability or chemical resistance .
Methods
Polymerization reactions or surface modification techniques might be used to incorporate the compound into materials.
Results
Development of materials with enhanced performance for industrial applications.
Biochemistry
Application Summary
The compound may be used in biochemical research to study enzyme interactions or metabolic pathways .
Methods
Biochemical assays, spectrometry, or chromatography techniques are used to analyze the interactions and transformations of the compound within biological systems.
Results
Insights into enzyme function or the discovery of new metabolic pathways.
Pharmacology
Application Summary
It could be a key ingredient in the formulation of drugs due to its potential pharmacological effects .
Methods
Pharmacokinetic and pharmacodynamic studies, including in vitro and in vivo testing, to determine the efficacy and safety of drug formulations containing the compound.
Results
Data on absorption, distribution, metabolism, and excretion (ADME) profiles, leading to potential clinical applications.
Organic Chemistry
Application Summary
The compound is likely used in organic synthesis, serving as a building block for constructing more complex molecules .
Methods
Organic synthesis techniques such as condensation reactions, functional group transformations, and chiral synthesis are applied.
Results
Production of a variety of organic molecules with potential applications in different fields of chemistry.
Synthesis of Indole Derivatives
Application Summary
This compound is instrumental in synthesizing indole derivatives, which are prevalent in a variety of biological activities and material chemistry applications .
Methods
The synthesis involves reactions of indolylboronic acids with electrophilic compounds, utilizing methodologies like C−H borylation and Suzuki reaction .
Results
The production of substituted indoles, which serve as affinity probes for receptors, enzyme inhibitors, and constituents of naturally occurring substances.
Advancements in Imidazole Synthesis
Application Summary
The compound contributes to the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, which have widespread applications in pharmaceuticals, agrochemicals, and material science .
Methods
Recent methodologies focus on bond disconnections employed to construct the imidazole heterocycle, with an emphasis on functional group compatibility and resultant substitution patterns .
Results
The creation of functional imidazoles used in various applications, from solar cells to catalysis.
Development of Functional Materials
Application Summary
It may be used in the creation of functional materials, such as catalysts or components in solar cells, due to its versatile chemical structure .
Methods
Chemical synthesis and material engineering techniques are applied to incorporate the compound into functional materials.
Results
Enhanced performance and functionality of materials in their respective applications.
These applications demonstrate the compound’s versatility in contributing to significant advancements across various scientific fields. The detailed methods and results are based on the synthesis strategies and experimental outcomes reported in the scientific literature. For precise experimental procedures and quantitative data, one would need to consult specific research publications or databases.
Neuropharmacology
Application Summary
This compound may be explored for its potential neuropharmacological effects, particularly in the modulation of neurotransmitter systems or neuroprotection .
Methods
Research could involve in vitro assays using neuronal cell lines or in vivo studies in animal models to assess neuropharmacological activity.
Results
Potential identification of neuroprotective properties or modulation of neurotransmitter systems that could lead to therapeutic applications for neurological disorders.
Antiviral Research
Application Summary
The compound’s derivatives could be investigated for their antiviral properties, especially against viruses like hepatitis C .
Methods
Studies might include the synthesis of indole derivatives followed by in vitro antiviral assays using relevant viral strains.
Results
Discovery of compounds with potent antiviral activity, contributing to the development of new antiviral drugs.
Catalysis
Application Summary
In catalysis, this compound could be used to develop new catalysts for organic synthesis reactions, enhancing efficiency and selectivity .
Propiedades
IUPAC Name |
1-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-8-6(11)5-3-4(7(12)13)9-10(5)2/h3H,1-2H3,(H,8,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBVBHZEDLOAAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NN1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)
